

D-Leucine-d10: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Leucine-d10*

Cat. No.: *B12414514*

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For Researchers, Scientists, and Drug Development Professionals

D-Leucine-d10 is a stable isotope-labeled form of the essential amino acid D-leucine, in which ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, quantitative proteomics, and drug development, primarily utilized as a tracer to study metabolic pathways and protein turnover. Its distinct mass allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

Chemical Properties of D-Leucine-d10

The fundamental chemical and physical properties of **D-Leucine-d10** are crucial for its application in experimental settings. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ D ₁₀ NO ₂	[1]
Molecular Weight	141.23 g/mol	[1]
CAS Number	271247-12-2	[1]
Appearance	Solid	N/A
Melting Point	293-296 °C (subl.)	N/A
Isotopic Purity	≥98 atom % D	N/A
Synonyms	(R)-2-Amino-4-methylpentanoic Acid-d10, H-D-Leu-OH-d10	[1]

Core Applications in Research

D-Leucine-d10 is a versatile tool with several key applications in scientific research, including:

- **Metabolic Pathway Tracing:** It is used to trace the metabolic fate of leucine in various biological systems. By tracking the incorporation of deuterium, researchers can elucidate both anabolic and catabolic pathways.[1]
- **Quantitative Proteomics:** **D-Leucine-d10** serves as an internal standard for the precise quantification of proteins in complex biological samples using mass spectrometry.[1] This is often employed in comparative proteomics to study differential protein expression.
- **Protein Turnover Analysis:** Stable isotope labeling with **D-Leucine-d10** allows for the measurement of protein synthesis and degradation rates in cells and tissues, providing insights into protein dynamics under different physiological and pathological conditions.[1]
- **Kinetic Isotope Effects:** The heavier mass of deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects with **D-Leucine-d10** can provide valuable information about enzyme reaction mechanisms.

Experimental Protocols and Methodologies

The primary application of **D-Leucine-d10** is in stable isotope labeling experiments to measure protein turnover and metabolic flux. Below is a generalized experimental workflow for an in vivo protein turnover study.

In Vivo Protein Turnover Analysis using D-Leucine-d10

This protocol outlines the key steps for measuring muscle protein synthesis in a model organism.

1. Animal Preparation and Tracer Administration:

- Acclimate subjects to the experimental conditions.
- Administer **D-Leucine-d10** intravenously. A common approach is a primed-continuous infusion to achieve a steady state of the tracer in the plasma.

2. Biological Sample Collection:

- Collect blood samples at baseline and at various time points during the infusion.
- Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period.

3. Sample Processing:

- Separate plasma from blood samples.
- Precipitate proteins from plasma and tissue homogenates using an acid (e.g., perchloric acid).
- Hydrolyze the protein pellet to release individual amino acids.
- Purify the amino acids from the hydrolysate using ion-exchange chromatography.

4. Mass Spectrometry Analysis:

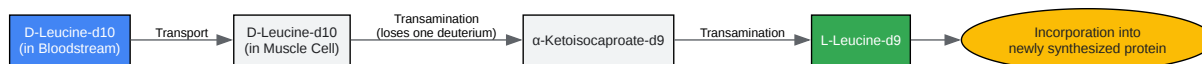
- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the isotopic enrichment of leucine in both the plasma (precursor pool) and the tissue protein (product pool) by monitoring the abundance of the unlabeled (m/z) and labeled ($m/z+9$, as **D-Leucine-d10** is converted to d9-leucine in vivo) ions.[\[2\]](#)[\[3\]](#)

5. Calculation of Protein Synthesis Rate:

- The fractional synthetic rate (FSR) of protein is calculated using the formula: $FSR (\%/hour) = (E_p / (E_a * t)) * 100$ Where:
- E_p is the isotopic enrichment of d9-leucine in the protein-bound pool.
- E_a is the average isotopic enrichment of d9-leucine in the precursor pool (plasma) over the infusion period.
- t is the duration of the labeling period in hours.

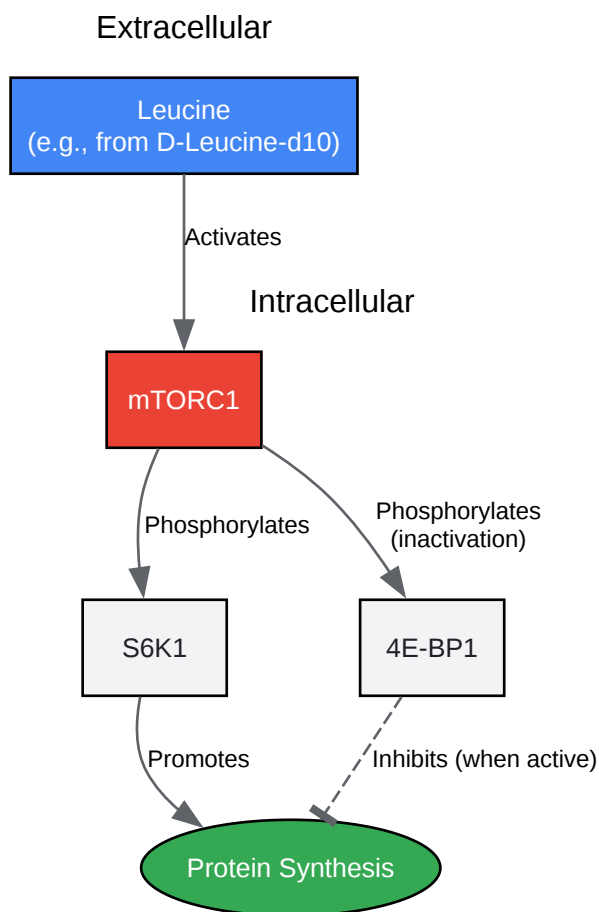
Visualizing Key Processes

The following diagrams illustrate the metabolic fate of **D-Leucine-d10** and a key signaling pathway it helps to investigate.



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Caption: Metabolic conversion of **D-Leucine-d10** to L-Leucine-d9 in muscle tissue.



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Caption: Leucine-mediated activation of the mTORC1 signaling pathway.[4][5]

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